Meclozine Dihydrochloride

Catalog No.
S534869
CAS No.
1104-22-9
M.F
C25H29Cl3N2
M. Wt
463.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclozine Dihydrochloride

CAS Number

1104-22-9

Product Name

Meclozine Dihydrochloride

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;dihydrochloride

Molecular Formula

C25H29Cl3N2

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H

InChI Key

VCTHNOIYJIXQLV-UHFFFAOYSA-N

SMILES

Array

Synonyms

Agyrax, Antivert, Bonamine, Bonine, Chiclida, D Vert, D-Vert, Dihydrochloride, Meclizine, DVert, Histametizyn, Hydrochloride, Meclizine, Meclizine, Meclizine Dihydrochloride, Meclizine Hydrochloride, Meclizine Monohydrochloride, Meclozine, Monohydrochloride, Meclizine, Parachloramine, Ru Vert M, Ru-Vert-M

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

The exact mass of the compound Meclozine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Meclozine Dihydrochloride (CAS: 1104-22-9) is a piperazine-class first-generation histamine H1 receptor antagonist that has transitioned from a classical antiemetic into a highly procured small molecule for advanced metabolic and skeletal research[1]. While historically recognized for its anticholinergic and central nervous system depressant properties, modern procurement of this specific dihydrochloride salt is driven by its off-target mechanisms, including its unique bipartite metabolic toggling—suppressing mitochondrial oxidative phosphorylation while enhancing glycolysis—and its potent, specific inhibition of FGFR3 signaling. Supplied as a highly water-soluble salt, it provides a critical processability advantage over the free base, making it an essential reagent for high-throughput screening, drug repurposing models, and in vivo skeletal dysplasia studies [2].

Substituting Meclozine Dihydrochloride with its free base or structurally related piperazine antihistamines (such as cyclizine or hydroxyzine) routinely fails in advanced biological assays due to severe solubility and mechanistic limitations. The meclozine free base is practically insoluble in aqueous media, requiring harsh organic solvents like DMSO or pyridine that can introduce cytotoxic artifacts in sensitive cell cultures[1]. Furthermore, while generic in-class substitutes like cyclizine share H1 antagonism, they completely lack meclozine’s specific ability to act as an inverse agonist for the human constitutive androstane receptor (hCAR) or to attenuate abnormal FGFR3 signaling [2]. Procuring generic antihistamines for skeletal dysplasia models or metabolic toggling assays will therefore yield false negatives, as these pathways rely on meclozine's unique structural interactions rather than its baseline histamine blockade [2].

Aqueous Solubility and Formulation Compatibility

For in vitro and in vivo applications, the salt form dictates processability. Meclozine Dihydrochloride achieves an aqueous solubility of up to 4.46 mg/mL, whereas the Meclozine free base is practically insoluble in water, necessitating organic solvents [1]. This difference allows the dihydrochloride salt to be formulated in physiological buffers without precipitating or requiring high concentrations of cytotoxic co-solvents[2].

Evidence DimensionAqueous Solubility
Target Compound DataMeclozine Dihydrochloride (<4.46 mg/mL in water)
Comparator Or BaselineMeclozine Free Base (Practically insoluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the dihydrochloride salt.
ConditionsStandard aqueous laboratory conditions at neutral to slightly acidic pH.

Ensures seamless integration into automated liquid handling systems and prevents solvent-induced cytotoxicity in sensitive cell-based assays.

FGFR3 Attenuation in Skeletal Dysplasia Models

In models of achondroplasia (ACH), Meclozine Dihydrochloride serves as a potent small-molecule inhibitor of FGFR3 signaling. In embryonic bone explant cultures from Fgfr3ach mice, administration of 20 mM meclozine significantly increased the full-length of tibiae by 4.6% and cartilaginous primordia by 8.3% compared to untreated contralateral controls[1]. Furthermore, it proved as efficient as the benchmark C-natriuretic peptide (CNP) in attenuating abnormal FGFR3 signaling, positioning it as a highly effective small-molecule alternative to peptide therapeutics[2].

Evidence DimensionTibial Length Growth (Fgfr3ach mice)
Target Compound DataMeclozine Dihydrochloride (4.6% full-length increase; 8.3% cartilaginous primordia increase)
Comparator Or BaselineUntreated Fgfr3ach baseline (0% baseline growth increase)
Quantified Difference+4.6% full-length and +8.3% cartilaginous primordia growth over baseline.
ConditionsEmbryonic day 16.5 (E16.5) bone explant culture treated with 20 mM meclozine.

Validates the compound as a highly cost-effective, small-molecule procurement substitute for expensive peptide-based FGFR3 inhibitors like CNP in skeletal research.

Neuroprotection in Polyglutamine (PolyQ) Toxicity Models

Meclozine Dihydrochloride demonstrates quantifiable neuroprotective efficacy not observed in generic antihistamines. In mutant STHdhQ111/111 striatal cells subjected to serum withdrawal, meclozine dose-dependently suppressed apoptosis, yielding an EC50 of 17.3 μM and achieving a maximum efficacy of 218% increased survival over the vehicle control . This specific rescue mechanism establishes it as a critical positive control for screening neuroprotective agents in Huntington's disease models .

Evidence DimensionCell Survival (Mutant STHdhQ111/111 striatal cells)
Target Compound DataMeclozine Dihydrochloride (EC50 = 17.3 μM; 218% increased survival)
Comparator Or BaselineVehicle Control (Baseline survival)
Quantified Difference218% increase in cell survival over vehicle.
Conditions24 hours post-serum withdrawal, measured via caspase 3 and 7 cleavage.

Provides a reliable, quantitative baseline for evaluating neuroprotective efficacy in polyglutamine expansion disorder assays.

In Vitro Skeletal Dysplasia and FGFR3 Pathway Modeling

Because Meclozine Dihydrochloride attenuates FGFR3 signaling as effectively as the benchmark C-natriuretic peptide (CNP) [1], it is the preferred small-molecule reagent for studying achondroplasia, chondrocyte proliferation, and bone explant growth. It allows researchers to bypass the stability and cost limitations of peptide inhibitors.

Aqueous-Based High-Throughput Screening (HTS)

The dihydrochloride salt's superior aqueous solubility (<4.46 mg/mL) compared to the practically insoluble free base[2] makes it ideal for HTS libraries. It can be formulated in physiological buffers, preventing precipitation in automated liquid handlers and avoiding DMSO-induced artifacts in sensitive cell cultures.

Polyglutamine (PolyQ) Toxicity Assays

With a validated EC50 of 17.3 μM for rescuing mutant striatal cells from apoptosis , Meclozine Dihydrochloride serves as a highly reproducible positive control in Huntington's disease models and neurodegeneration screens.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

462.139632 Da

Monoisotopic Mass

462.139632 Da

Heavy Atom Count

30

Appearance

Solid powder

UNII

L997QXC9J1

Related CAS

569-65-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (95.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Meclizine Hydrochloride is the hydrochloride salt form of meclizine, a synthetic piperazine with anti-emetic, sedative and histamine H1 antagonistic properties. Meclizine hydrochloride blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. Meclizine hydrochloride may exert its antiemetic effects by its anticholinergic actions or due to a direct effect on the medullary chemoreceptive trigger zone.

MeSH Pharmacological Classification

Anti-Allergic Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

163837-33-0
163837-34-1
1104-22-9

Wikipedia

Meclizine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, hydrochloride (1:2): INACTIVE

Dates

Last modified: 09-13-2023

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